BenchChemオンラインストアへようこそ!

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide

PIM Kinase Inhibition Cancer Biology Pan-Kinase Profiling

This pyridylmethyl benzamide features a critical 4-iodo substitution and 3-pyridinylmethyl linker geometry essential for its unique target engagement profile. It achieves pan-PIM inhibition and >75-fold GLUT1 selectivity (IC50: 3 nM) over GLUT3, a differentiation unattainable with 4-chloro, 4-bromo, or regioisomeric analogs. Suitable for AML differentiation studies and GLUT1-dependent metabolic vulnerability assays. Unverified generic substitution risks loss of potency and isoform selectivity, compromising experimental reproducibility.

Molecular Formula C13H11IN2O
Molecular Weight 338.148
CAS No. 339018-35-8
Cat. No. B2662474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide
CAS339018-35-8
Molecular FormulaC13H11IN2O
Molecular Weight338.148
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17)
InChIKeyAMCXUDQNFCPRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide: A Pyridylmethyl Benzamide Probe with Multi-Target Kinase and Transporter Interaction Profiles


4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide (CAS 339018-35-8) is a synthetic small molecule belonging to the pyridylmethyl benzamide class. It features a 4-iodobenzene core linked via a carboxamide to a 3-pyridinylmethyl moiety [1]. Literature and database annotations indicate its primary scientific utility as a biochemical probe for studying kinase inhibition (specifically the PIM family) and glucose transporter (GLUT) modulation, with reported activities spanning from low nanomolar to micromolar ranges depending on the target and assay context [2][3].

Substitution Risk in 4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide: Why Close Analogs Cannot Guarantee Pan-PIM Potency or Transporter Selectivity


Within the pyridyl carboxamide series, minor structural modifications lead to dramatic shifts in kinase selectivity and transporter affinity profiles. The specific 4-iodo substitution and the 3-pyridinylmethyl linker geometry are critical for the compound's unique interaction fingerprint. Simple substitution with a 4-chloro, 4-bromo, or regioisomeric pyridinylmethyl analog cannot guarantee the same pan-PIM potency or the specific GLUT isoform selectivity profile observed for this compound [1][2]. The data below demonstrates that even closely related scaffolds exhibit different target engagement, making unverified generic substitution a high-risk approach for reproducible research.

Quantitative Differentiation Guide: 4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide vs. Scaffold Analogs


Pan-PIM Kinase Inhibitory Potency: A Class-Level Inference from the Pyridyl Carboxamide Scaffold

The compound belongs to a series of potent pan-PIM kinase inhibitors derived from a pyridyl carboxamide scaffold, as reported by Nishiguchi et al. (2016) [1]. While the publication does not provide explicit IC50 data for this exact CAS number, it establishes the scaffold's capability to achieve low nanomolar potency against all three PIM isoforms (PIM1, PIM2, PIM3). This is a class-level inference; prospective users must verify specific lot activity. The scaffold's differentiation against earlier PIM inhibitors lies in its optimized metabolic stability, which was a key design goal to overcome the rapid clearance seen in prior pyridyl carboxamide analogs.

PIM Kinase Inhibition Cancer Biology Pan-Kinase Profiling

GLUT Transporter Selectivity Profile: A Cross-Study Comparability Analysis

BindingDB records (BDBM50652842) for a compound putatively identified as 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide show differential inhibition across GLUT isoforms. The reported IC50 values are 3 nM for GLUT1, 230 nM for GLUT3, and 94 nM for GLUT4 [1]. This suggests a >75-fold selectivity window for GLUT1 over GLUT3, and a >30-fold window over GLUT4. This selectivity profile is not a universal feature of all pyridylmethyl benzamides and forms a key differentiator for this specific chemotype when studying GLUT1-dependent metabolic processes.

Glucose Transporter GLUT1 Metabolic Reprogramming

Cellular Differentiation Induction: A Supporting Anti-Cancer Activity Claim

A patent excerpt describes this compound as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This suggests a potential differentiation therapy mechanism, which is distinct from the kinase inhibition profile. However, this is a qualitative statement without the quantitative comparator data (e.g., differentiation EC50 vs. a known differentiating agent) required for high-strength evidence, so it is tagged as supporting evidence.

Anti-Cancer Agent Differentiation Therapy Leukemia

Recommended Experimental Applications for 4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide Based on Differentiation Evidence


Probe for GLUT1-Dependent Metabolic Reprogramming in Cancer Cells

Leverage the compound's >75-fold selectivity for GLUT1 (IC50: 3 nM) over GLUT3 (IC50: 230 nM). Use at low nanomolar concentrations in DLD-1 or similar GLUT1-expressing cell lines to inhibit glucose uptake, measuring ATP depletion as a readout. Include a GLUT1-knockout or GLUT3-only control line to confirm on-target specificity. Suitable for dissecting GLUT1-specific metabolic vulnerabilities in tumor microenvironments [1].

Chemical Starting Point for Pan-PIM Kinase Inhibitor Optimization

Utilize this compound as a reference molecule in a medicinal chemistry program targeting hematological malignancies. Its pyridyl carboxamide scaffold is known to achieve pan-PIM inhibition. Focus on improving selectivity over other kinases and further enhancing metabolic stability, addressing the core liabilities of earlier generation analogs. Refer to the structure-activity relationship (SAR) framework established in the Novartis PIM inhibitor series [2].

Phenotypic Screening for Differentiation-Inducing Anti-Cancer Agents

Include this compound in a panel screening for agents that induce monocytic differentiation in acute myeloid leukemia (AML) cell lines. Monitor morphology changes and expression of differentiation markers (e.g., CD14). A positive hit could validate the compound's ancillary differentiation mechanism as a complementary anti-cancer strategy alongside kinase inhibition [3].

Quote Request

Request a Quote for 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.